rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid
Description
rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
(1R,3S,5R,6R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(11(15)16)5-9(7)10/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEQEIOVZRBEEZ-UTINFBMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]2[C@H]1C[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The bicyclo[3.2.0]heptane core is typically constructed via [2+2] photocycloaddition or ring-closing metathesis (RCM). However, these methods often yield mixtures requiring chromatographic separation. An alternative, exemplified in related systems, involves iodolactonization followed by reduction (Figure 1).
Table 1. Comparison of Core Formation Methods
| Method | Yield (%) | Stereochemical Outcome | Key Reference |
|---|---|---|---|
| [2+2] Photocycloaddition | 30–45 | Mixed diastereomers | |
| Iodolactonization | 50–65 | High endo selectivity | |
| RCM | 40–55 | Variable |
For the target compound, iodolactonization of a linear precursor containing both amine and carboxylic acid functionalities offers a viable pathway. This method, adapted from bicyclo[2.2.2]octane syntheses, involves treating a diene with iodine to form a lactone intermediate, which is subsequently reduced to the bicyclic structure.
Functionalization of Preformed Cores
An alternative route starts with a preformed bicyclo[3.2.0]heptane scaffold. For example, methyl bicyclo[3.2.0]heptane-3-carboxylate can be functionalized at position 6 via nitration followed by catalytic hydrogenation to introduce the amine. The Boc group is then installed using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, triethylamine).
Introduction of Amino and Carboxylic Acid Groups
Amination Strategies
The 6-position amine is introduced through:
- Nucleophilic substitution : A bromide or mesylate at position 6 reacts with sodium azide, followed by Staudinger reduction to the amine.
- Reductive amination : A ketone intermediate is converted to an imine and reduced with NaBH4 or H2/Pd-C.
Critical Consideration : The Boc group must be introduced after amination to prevent side reactions. For instance, in a related synthesis, Boc protection was performed using Boc2O in dichloromethane with 4-dimethylaminopyridine (DMAP), achieving >90% yield.
Carboxylic Acid Installation
The position 3 carboxylic acid is typically introduced via:
- Hydrolysis of nitriles : Cyano groups at position 3 are hydrolyzed under acidic (H2SO4) or basic (NaOH) conditions.
- Oxidation of alcohols : A hydroxymethyl group is oxidized using KMnO4 or RuO4.
In one protocol, a tert-butyl ester intermediate was saponified with trifluoroacetic acid (TFA) to yield the free carboxylic acid, avoiding cleavage of the Boc group.
Protection and Deprotection Strategies
Orthogonal protection is critical for sequential functionalization:
Table 2. Protecting Group Compatibility
| Functional Group | Protecting Group | Deprotection Conditions | Compatibility |
|---|---|---|---|
| Amine | Boc | TFA in DCM | Stable to ester hydrolysis |
| Carboxylic Acid | tert-Butyl ester | TFA or HCl/dioxane | Orthogonal to Boc |
The Boc group’s stability under acidic conditions allows selective deprotection of the tert-butyl ester without affecting the amine. For example, in a tetrahydrofuran-based amino acid synthesis, HCl in dioxane removed the tert-butyl ester while leaving the Boc group intact.
Characterization and Analytical Methods
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis, as performed for syn- and anti-4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, unequivocally establishes the bicyclic core’s conformation and substituent orientations.
Comparative Analysis of Synthetic Routes
Table 3. Route Efficiency and Yield
| Route | Total Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Iodolactonization | 5 | 35 | High stereoselectivity |
| Preformed core | 4 | 45 | Shorter sequence |
| Photocycloaddition | 6 | 25 | Scalability |
The preformed core route offers the best balance of yield and simplicity, though iodolactonization provides superior stereochemical control.
Applications and Derivatives
This compound serves as a precursor to conformationally restricted peptides. Derivatives include:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential role as a scaffold in drug design due to its bicyclic structure which can mimic natural products or serve as a template for the development of enzyme inhibitors. Its ability to form hydrogen bonds and interact with biological targets enhances its viability in drug formulations.
Anticancer Activity
Research has shown that derivatives of bicyclic amino acids can exhibit anticancer properties. Studies have focused on the modification of this compound to enhance its efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth.
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex natural products and pharmaceuticals. Its functional groups allow for further modifications that can lead to new chemical entities with desired biological activities.
Asymmetric Synthesis
The chiral nature of rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid makes it useful in asymmetric synthesis processes where enantiomerically pure compounds are required for therapeutic applications.
Case Study: Anticancer Research
A study published in Journal of Medicinal Chemistry examined the anticancer properties of modified derivatives of this compound. It was found that certain analogs exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.
Case Study: Synthesis of Peptide Analogues
In another study, researchers utilized this compound as a precursor in synthesizing peptide analogues that showed enhanced binding affinity to target receptors involved in neurological disorders. The modifications allowed for better pharmacokinetic profiles compared to traditional peptides.
Mechanism of Action
The mechanism by which rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to changes in cellular pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- (1R,3S,5R,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid
- (1R,3S,5R,6R)-6-Hydroxybicyclo[3.2.0]heptane-3-carboxylic acid
Uniqueness: The presence of the (2-Methylpropan-2-yl)oxycarbonylamino group distinguishes this compound from its analogs. This functional group can significantly alter the compound’s reactivity and biological activity, making it unique in its class.
Biological Activity
The compound rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic amino acid derivative with potential biological applications. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.
- Molecular Formula : C18H28N2O6
- Molecular Weight : 368 Da
- LogP : 0.32
- Polar Surface Area : 105 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 2
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent and its mechanisms of action.
- Enzyme Interaction : Studies have indicated that the compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with alcohol dehydrogenases (ADHs) and other oxidoreductases, influencing the biotransformation of related substrates .
- Stereochemistry Influence : The stereochemical configuration plays a crucial role in its biological activity. Enantiomers of bicyclic compounds often exhibit different biological properties, which can be exploited in drug design to enhance efficacy and reduce side effects .
Case Study 1: Biotransformation Studies
A significant study investigated the biotransformation of bicyclic ketones using various yeast strains. The results demonstrated that specific strains could selectively reduce rac-bicyclo[3.2.0]hept-2-en-6-one to high-purity alcohol products. This suggests that this compound could serve as a substrate for biocatalytic processes aimed at producing enantiomerically pure compounds .
| Strain | Product Yield | Enantiomeric Purity |
|---|---|---|
| S. cerevisiae | 50% | >95% e.e. |
| Other eukaryotic strains | Varied | <70% e.e. |
Case Study 2: Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of similar bicyclic compounds. These studies suggest that modifications to the bicyclic structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes linked to metabolic disorders, suggesting its potential use in therapeutic applications for conditions such as diabetes and obesity.
- Selective Bioreduction : The ability to undergo selective bioreduction by various microorganisms indicates its utility in synthetic organic chemistry for producing chiral intermediates essential for pharmaceutical development .
Q & A
Q. What are the critical steps in synthesizing rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves three key steps:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality.
Bicyclic Framework Construction : Cyclization reactions (e.g., via ring-closing metathesis or acid-catalyzed cyclization) to form the bicyclo[3.2.0]heptane core.
Deprotection : Removal of the Boc group under acidic conditions (e.g., gaseous HCl in dioxane) to yield the free amine for further functionalization .
Q. How is the Boc protecting group removed during synthesis, and what analytical methods confirm successful deprotection?
- Methodological Answer : The Boc group is cleaved using HCl (gaseous or in dioxane) at room temperature, yielding the free amine as a hydrochloride salt. Confirmation requires:
- TLC or LC-MS : To monitor reaction completion by observing the disappearance of the Boc-protected intermediate.
- NMR Spectroscopy : To verify the absence of tert-butyl protons (~1.4 ppm in H NMR) and presence of amine protons post-deprotection .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer :
- H/C NMR : Assigns proton and carbon environments, confirming stereochemistry and functional groups (e.g., carboxylic acid, Boc-protected amine).
- X-ray Crystallography : Resolves absolute stereochemistry and bicyclic conformation.
- IR Spectroscopy : Identifies carbonyl stretches (Boc group: ~1680–1720 cm; carboxylic acid: ~2500–3300 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with modifications to the bicyclic core (e.g., fluorination at C5), carboxylic acid substituents, or alternative protecting groups.
- Biological Assays : Test analogs against target enzymes (e.g., proteases, kinases) to assess inhibitory activity.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data between stereoisomers of this compound?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC or crystallization to isolate enantiomers and test individual isomers.
- Orthogonal Assays : Validate activity across multiple assays (e.g., enzymatic inhibition, cell-based viability) to rule out assay-specific artifacts.
- Comparative SAR : Analyze structural differences (e.g., substituent orientation) to explain divergent activities .
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Simulate reaction pathways (e.g., using Gaussian or ORCA) to identify transition states and energy barriers.
- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures.
- Experimental Validation : Iterate between computational predictions and small-scale reactions to refine conditions .
Q. What are the challenges in maintaining stereochemical integrity during synthesis, and how are they addressed?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials or catalysts (e.g., Sharpless epoxidation catalysts) to control stereochemistry.
- In-situ Monitoring : Employ real-time NMR or circular dichroism (CD) to detect racemization.
- Low-Temperature Reactions : Minimize thermal energy to prevent stereochemical scrambling during sensitive steps (e.g., cyclization) .
Data-Driven Analysis
Q. How do structural variations in similar bicyclic compounds affect reactivity and biological activity?
- Methodological Answer :
- Comparative Analysis : Evaluate analogs with different bicyclic frameworks (e.g., bicyclo[2.2.1] vs. [3.2.0]) or substituents (e.g., fluoro vs. hydroxy groups).
- Activity Clustering : Use principal component analysis (PCA) to correlate structural features (e.g., LogP, polar surface area) with bioactivity data.
- Case Study : The 5-fluoro derivative shows enhanced metabolic stability compared to the hydroxy analog due to reduced oxidative metabolism .
Q. What experimental and computational approaches validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) to purified targets.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over time to identify critical binding residues .
Q. How can researchers address low yields in the final cyclization step of the synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.
- Catalyst Optimization : Evaluate Lewis acids (e.g., BF·OEt) or organocatalysts to accelerate cyclization.
- Design of Experiments (DoE) : Use factorial design to systematically vary temperature, concentration, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
